1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one -

1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one

Catalog Number: EVT-3918134
CAS Number:
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(6R)-3-Cyclohexyl-4-hydroxy-6-undecyl-5,6-dihydropyran-2-one

  • Compound Description: This compound is a derivative of 5,6-dihydropyran-2-one and serves as a key intermediate in the synthesis of various other compounds. []
  • Relevance: This compound shares the cyclohexyl and hydroxy substituents with the target compound, 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. The presence of the dihydropyran-2-one ring system, while different from the piperazin-2-one core of the target compound, highlights a potential structural similarity or shared synthetic pathway. []

(5R)-2-Hexyl-5-hydroxy-3-no-hexadecanoic acid ester derivative

  • Compound Description: This compound, specifically mentioned as a derivative, is synthesized from (6R)-3-cyclohexyl-4-hydroxy-6-undecyl-5,6-dihydropyran-2-one. While the specific structure of the derivative is not disclosed, it likely involves modifications to the dihydropyran-2-one ring. []
  • Relevance: Although the exact structure remains unclear, its derivation from (6R)-3-cyclohexyl-4-hydroxy-6-undecyl-5,6-dihydropyran-2-one suggests a potential structural relationship with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one, especially considering the shared cyclohexyl and hydroxy groups. []

1-Benzyl-5-hydroxy-6-(4-methoxybenzyl)-4,5-dimethylpiperidin-2-one

  • Compound Description: This compound serves as an intermediate in the synthesis of pentazocine, an analgesic medication. Two diastereomers of this compound have been studied to elucidate their stereochemistry. []
  • Relevance: This compound shares significant structural similarity with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. Both compounds feature a piperidin-2-one core structure, with a benzyl substituent on the nitrogen atom. Additionally, both possess a hydroxy group and a methoxybenzyl group, albeit with variations in their positions and substitutions. []

3-Hydroxy-6-methyl-2-[4-(2-hydroxyethyl)piperazin-1-ylmethyl]-4H-pyran-4-one

  • Compound Description: This compound features a piperazine ring adopting a chair conformation. Notably, the presence of O–H⋯N hydrogen bonding leads to the formation of a layered structure within the crystal lattice. []
  • Relevance: Although the core ring structure differs, this compound highlights the relevance of piperazine derivatives as potential structural analogs to 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. The presence of hydroxy and methyl substituents on the pyranone ring, while in different positions compared to the target compound, suggests potential similarities in their chemical properties or potential applications. []

3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one Derivatives

  • Compound Description: This refers to a series of thirteen 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. These compounds were prepared using Mannich reactions of substituted piperazine derivatives with allomaltol and formaldehyde. [, ]
  • Relevance: This series emphasizes the exploration of diverse substituents on the pyranone ring system, particularly incorporating piperazine moieties, which aligns with the structural features of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. The demonstrated biological activities of these derivatives highlight the potential pharmacological relevance of similar structural motifs. [, ]

3-Hydroxy-6-methyl-2-[4-(2-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one (3i)

  • Compound Description: This specific derivative from the series of thirteen exhibited the highest anticonvulsant activity in the subcutaneous Metrazol (scMet) seizure test. [, ]
  • Relevance: The presence of the 2-trifluoromethylphenylpiperazin-1-ylmethyl substituent on the pyranone ring, while distinct from the target compound, highlights the potential impact of varying substituents on biological activity within this class of compounds. This observation is relevant when considering the potential pharmacological properties of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. [, ]

2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one (3f)

  • Compound Description: Another derivative from the aforementioned series, this compound exhibited protective effects against MES-induced seizures. [, ]
  • Relevance: Similar to compound 5, the presence of the 4-chlorophenylpiperazin-1-ylmethyl group highlights the potential for diverse substituents on the piperazine ring to influence biological activity within this class, providing insights for understanding the structure-activity relationship of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. [, ]

2-Chlorophenyl Derivative (3e)

  • Compound Description: This derivative, part of the thirteen-compound series, did not exhibit significant anticonvulsant activity. [, ]
  • Relevance: In contrast to compounds 5 and 6, the lack of activity for this derivative emphasizes the importance of specific substituents on the piperazine ring for conferring desired biological effects within this class. This observation underscores the need for further investigation into the structure-activity relationships of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one and its potential analogs. [, ]

1'-Hydroxy-2'-substituted Cyclohexyl-2-one Compounds

  • Compound Description: This group encompasses a series of compounds characterized by a cyclohexyl-2-one core with a hydroxy substituent on the cyclohexyl ring. The synthesis of these compounds from (3S,4R)-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(1′R,2′S,3′R)-1′,2′-epoxycyclohexane-3′-yl]azetidin-2-one via epoxide ring-opening reactions is highlighted. []
  • Relevance: This group shares the cyclohexyl and hydroxy substituents with the target compound. Although the core ring systems differ, the shared structural features and synthetic strategies might suggest similar chemical reactivity or potential pharmacological properties for 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. []

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI, 31)

  • Relevance: This compound highlights the pharmacological relevance of piperazine derivatives, particularly those containing arylpiperazine moieties, similar to 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. The metabolic instability observed for this compound emphasizes the importance of considering metabolic factors when designing analogs of the target compound for potential therapeutic applications. []

Isoindol-1-one Analogues of p-MPPI

  • Compound Description: This refers to a series of five-membered-ring isoindol-1-one derivatives designed and synthesized as potential 5-HT1A receptor ligands with improved in vivo stability compared to p-MPPI. []
  • Relevance: While possessing a different core structure, these analogs highlight the exploration of alternative heterocyclic scaffolds while retaining key pharmacophoric elements, such as the arylpiperazine moiety, present in both p-MPPI and the target compound. This strategy of scaffold hopping could be relevant for designing novel compounds structurally related to 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. []

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2,3-dihydroisoindol-1-one (15)

  • Compound Description: This specific isoindol-1-one analog displayed very high in vitro binding affinity for 5-HT1A receptors (Ki = 0.05 nM). []
  • Relevance: Similar to compound 10, this specific analog demonstrates the potential for high affinity within this class of compounds, emphasizing the importance of exploring structural variations around the arylpiperazine moiety found in 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. []

3-Hydroxy-6-iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (18)

  • Compound Description: Another potent isoindol-1-one analog exhibiting high in vitro binding affinity for 5-HT1A receptors (Ki = 0.65 nM). []
  • Relevance: The high affinity of this analog, along with its structural similarity to compound 11, underscores the potential for incorporating halogen substituents, such as iodine, into the structure of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one analogs for modulating their pharmacological properties. []

6-Iodo-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (21)

    3-Hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one

    • Compound Description: This compound is structurally similar to other pyran-4-one derivatives discussed and is characterized by the presence of a trifluoromethyl group on the phenyl ring attached to the piperazine moiety. Crystallographic analysis revealed that the piperazine ring adopts a chair conformation. []
    • Relevance: This compound highlights the influence of substituent variations on the phenyl ring of arylpiperazine derivatives on their conformational preferences, which might be relevant for understanding the structure-activity relationships of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one and its analogs. []

    6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4)

    • Compound Description: This compound exhibited excellent activity for 5-HT1A receptors with a Ki value of 0.78 nM, comparable to the Ki value of 8-OH-DPAT. []
    • Relevance: While having a chromen-2-one core instead of a piperazin-2-one core, this compound demonstrates the significance of arylpiperazine moieties, particularly those with halogen substituents like bromine, for 5-HT1A receptor affinity. This finding supports the potential for exploring similar substitutions in the context of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. []

    6-Acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)

    • Compound Description: This compound also exhibited excellent activity for 5-HT1A receptors with a Ki value of 0.57 nM, further highlighting the relevance of halogenated arylpiperazine moieties in this context. []
    • Relevance: Similar to compound 15, this structure reinforces the importance of exploring halogenated arylpiperazine substituents for enhancing the binding affinity of compounds related to 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one to 5-HT1A receptors. []

    Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate Hydrochloride (SAR150640)

    • Compound Description: SAR150640 is a potent and selective β3-adrenoceptor agonist developed for the treatment of preterm labor. []
    • Relevance: Although structurally distinct from the target compound, SAR150640 shares the presence of a cyclohexyl group. Additionally, it highlights the use of substituted phenyl and piperazine rings in designing molecules with specific pharmacological activities, suggesting potential avenues for exploring structural analogs of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one with distinct pharmacological profiles. []

    4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl)amino]cyclohexyl}benzoic acid (SSR500400)

    • Compound Description: SSR500400 is the major metabolite of SAR150640 and exhibits high affinity for β3-adrenoceptors. []
    • Relevance: As the active metabolite of SAR150640, SSR500400 emphasizes the importance of metabolic considerations in drug design. This is particularly relevant for the target compound, 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one, as modifications to its structure might lead to metabolites with altered pharmacological profiles. Understanding the metabolic fate of potential analogs is crucial for developing safe and effective therapeutics. []

    (R)-1-[3-((R)-Cyclohexyl-hydroxy-phenyl-methyl)-isoxazol-5-ylmethyl]-3-(3-fluoro-phenoxy)-1-azoniabicyclo[2.2.2]octane 2-Hydroxy-ethanesulfonate

    • Compound Description: This compound is a salt form of an isoxazole derivative, characterized by the presence of a cyclohexyl group. The specific salt form, 2-hydroxy-ethanesulfonate, is highlighted for its potential therapeutic use. []
    • Relevance: Although structurally distinct from the target compound, this isoxazole derivative shares the cyclohexyl group and demonstrates the use of this moiety in medicinal chemistry. The formation of specific salt forms for therapeutic purposes highlights an important consideration for optimizing the physicochemical properties of drug candidates, including potential analogs of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. []
    • Compound Description: These compounds are racemic thiouracil derivatives synthesized from the corresponding lactones. They are part of a study exploring the synthesis of cyclohexane pyrimidine C-nucleoside analogues. []
    • Relevance: While the core structures differ significantly, these compounds share the cyclohexyl and hydroxy substituents with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. Their synthesis highlights the use of cyclohexyl-containing building blocks in medicinal chemistry, suggesting potential synthetic strategies for the target compound and its analogs. []
    • Compound Description: These compounds are racemic isocytosine derivatives, structurally related to the thiouracil derivatives (5a and 5b). They further demonstrate the application of cyclohexyl-containing building blocks for synthesizing nucleoside analogues. []
    • Relevance: Similar to compounds 5a and 5b, these isocytosine derivatives highlight the utilization of cyclohexyl and hydroxy groups in medicinal chemistry, suggesting potential synthetic routes and structural modifications for developing analogs of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. []

    7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

    • Compound Description: This compound contains a chromen-2-one core structure with a 4-methylpiperazin-1-ylmethyl substituent. It has been investigated for its chemical activity, molecular docking properties, and potential as an optical material. []
    • Relevance: This compound emphasizes the exploration of piperazine derivatives, particularly those incorporating a methylpiperazine moiety, in various chemical and biological contexts. While the core structure differs from the target compound, this example highlights the potential for developing analogs of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one with diverse applications. []

    N,N'-Bis(2-hydroxy-3-methoxybenzyl)oxalamide

    • Compound Description: This compound is a symmetrical oxalamide derivative featuring two 2-hydroxy-3-methoxybenzyl units. Its crystal structure reveals a centrosymmetric arrangement stabilized by hydrogen bonding, leading to a 2D supramolecular network. [, ]
    • Relevance: Although lacking the piperazine ring system, this compound shares the 2-hydroxy-3-methoxybenzyl moiety with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. This structural similarity, particularly the presence of the catechol unit, suggests potential similarities in their chemical reactivity or potential for metal chelation. [, ]

    N,N'-Bis(4-hydroxy-3-methoxybenzyl)oxalamide

    • Compound Description: This compound is an isomer of compound 23, with the hydroxy and methoxy substituents positioned differently on the benzyl rings. Its crystal structure reveals two independent molecules in the unit cell, linked by hydrogen bonds to form a 2D supramolecular network. [, ]
    • Relevance: Similar to compound 23, this isomer highlights the diversity of potential structural arrangements for compounds containing the 2-hydroxy-3-methoxybenzyl moiety. The variations in crystal packing and intermolecular interactions observed for these isomers provide insights into potential solid-state properties of analogs of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. [, ]

    6-Cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one

    • Compound Description: This compound serves as a central structure for a series of prodrugs designed for treating urinary frequency and incontinence. []
    • Relevance: Sharing the cyclohexyl and hydroxy substituents with the target compound, this pyridinone derivative highlights the potential pharmacological relevance of similar structural motifs. The development of prodrugs for this compound emphasizes the importance of optimizing pharmacokinetic properties for therapeutic applications, which could be relevant when considering analogs of 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. []

    (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)

    • Compound Description: D-264 is a potent dopamine D2/D3 agonist with neuroprotective properties, designed as a potential treatment for Parkinson’s disease. []
    • Relevance: Although structurally distinct from the target compound, D-264 highlights the use of piperazine derivatives, particularly those with aryl substituents, for targeting dopamine receptors. This finding suggests the possibility of exploring structural modifications to 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one for potential applications in neurodegenerative diseases. []

    (±)-1-(3'-Hydroxy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline ((±)-Reticuline)

    • Compound Description: (±)-Reticuline is a benzyltetrahydroisoquinoline alkaloid isolated from opium. It is a key intermediate in the biosynthesis of various opium alkaloids, including morphine and codeine. []
    • Relevance: While having a tetrahydroisoquinoline core, (±)-Reticuline shares the 3-hydroxy-4-methoxybenzyl moiety with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. This shared structural element suggests potential similarities in their biosynthesis or bioactivity. []

    2-Cyclohexyl-4-isopropyl-N-(4-methoxybenzyl)aniline (CIMBA)

    • Compound Description: CIMBA is a novel GPER antagonist that exhibited therapeutic effects against estrogen-induced cholesterol gallstones in mice by inhibiting the GPER signaling pathway. []
    • Relevance: While structurally distinct from the target compound, CIMBA shares the cyclohexyl and 4-methoxybenzyl moieties with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. The presence of these common structural features suggests the possibility of shared or overlapping biological targets or pathways. []

    (3R)-5,7-Dihydroxy-6-methyl-3-(2′-hydroxy-4′-methoxybenzyl)-chroman-4-one (Polygonatone H)

    • Compound Description: Polygonatone H is a homoisoflavonoid isolated from the rhizome of Polygonatum cyrtonema Hua. It demonstrated cytotoxic activity against human cancer cell lines. []
    • Relevance: Although possessing a chroman-4-one core, Polygonatone H shares the 2-hydroxy-4-methoxybenzyl moiety with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. This shared structural element suggests potential similarities in their biosynthesis, chemical properties, or biological activities. []

    5,7-Dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-chroman-4-one

    • Compound Description: This compound is a homoisoflavonoid isolated from the fresh bulb of Scilla scilloides. []
    • Relevance: Similar to Polygonatone H, this compound shares the 2-hydroxy-4-methoxybenzyl moiety with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. This structural similarity suggests they may share a common biosynthetic origin or exhibit similar biological activities. []

    (3R)-5-Hydroxy-7-methoxyl-3-(2′-hydroxy-4′-methoxybenzyl)-chroman-4-one

    • Compound Description: This compound is a new homoisoflavonone isolated from the rhizomes of Polygonatum sibiricum. It showed significant estrogenic activity in MCF-7 cells. []
    • Relevance: This compound, despite having a chroman-4-one core, shares the 2-hydroxy-4-methoxybenzyl group with 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one. The presence of this common structural motif, along with its demonstrated estrogenic activity, suggests that 1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one might also interact with estrogen receptors or exhibit related biological activities. []

    Properties

    Product Name

    1-cyclohexyl-4-(2-hydroxy-6-methoxybenzyl)piperazin-2-one

    IUPAC Name

    1-cyclohexyl-4-[(2-hydroxy-6-methoxyphenyl)methyl]piperazin-2-one

    Molecular Formula

    C18H26N2O3

    Molecular Weight

    318.4 g/mol

    InChI

    InChI=1S/C18H26N2O3/c1-23-17-9-5-8-16(21)15(17)12-19-10-11-20(18(22)13-19)14-6-3-2-4-7-14/h5,8-9,14,21H,2-4,6-7,10-13H2,1H3

    InChI Key

    UXJIGBFIDNHRTE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1CN2CCN(C(=O)C2)C3CCCCC3)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.